molecular formula C50H30 B12615209 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-86-1

1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene

Cat. No.: B12615209
CAS No.: 918654-86-1
M. Wt: 630.8 g/mol
InChI Key: HFXZMTVJQUNKKT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene precisely describes its molecular architecture comprising three key components:

  • A central pyrene moiety (four fused benzene rings)
  • Three interconnected phenyl groups forming a terphenyl bridge
  • Terminal pyrene units at strategic positions
Property Value Source
CAS Registry Number 664345-18-0
Molecular Formula C50H30
Molecular Weight 630.77 g/mol
SMILES Notation C1(C2(C3=C(C4=C2C=CC=C4)...
UV-Vis Absorption λmax = 330 nm (THF)
Fluorescence Emission λem = 384 nm (THF)

This complex structure achieves maximal π-orbital overlap through its planar configuration, with the terphenyl spacer preventing excessive molecular aggregation while maintaining conjugation. Alternative nomenclature includes 1,1'-([1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~3~,3~3~-diyl)dipyrene, reflecting its bis-pyrene terphenyl configuration.

Historical Context in Polycyclic Aromatic Hydrocarbon Research

The development of 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene builds upon three key phases in PAH chemistry:

  • Early Pyrene Functionalization (Pre-2000)

    • Initial work focused on monosubstituted pyrenes for simple fluorophores
    • Limited success in controlling regioselectivity beyond K-region substitutions
  • Symmetrical Multi-Substitution Era (2000-2015)

    • Breakthroughs in 1,3,6,8-tetrasubstituted pyrenes enabled tunable photophysics
    • Development of AlCl3/NaCl melt methods for positionally challenging 2,7-substitutions
  • Asymmetric Terphenyl-Pyrene Systems (2015-Present)

    • Integration of spacer groups to control intermolecular interactions
    • This compound's synthesis using successive Suzuki couplings represents current state-of-the-art

The compound's creation was enabled by phosphinyl migration techniques that overcome traditional limitations in accessing 2,7-pyrene positions. This methodological advancement allows precise control over electronic coupling between aromatic units, a critical requirement for advanced optoelectronic materials.

Significance in Advanced Material Science

Four key properties make this pyrene derivative particularly valuable for materials applications:

Property Application Relevance Experimental Evidence
High ΦFL (0.75-0.94) OLED emitter efficiency
Narrow emission bands Color purity in displays
Solvatochromic shift Environmental sensing
Thermal stability Device longevity

In OLED configurations, the compound's 2,7-functionalized pyrene units enable exceptional deep blue emission with CIE coordinates (x=0.16, y=0.024) approaching the NTSC standard. The terphenyl bridge suppresses concentration quenching effects while maintaining charge transport pathways, achieving external quantum efficiencies of 3.1% in prototype devices.

Recent studies demonstrate its potential as a molecular probe, where the 557-648 nm solvatochromic shift (ΦFL=0.50-0.94) enables polarity-sensitive applications. The rigid structure also resists photodegradation, maintaining >90% initial fluorescence intensity after 24h UV exposure, a critical advantage over traditional fluorophores.

Properties

CAS No.

918654-86-1

Molecular Formula

C50H30

Molecular Weight

630.8 g/mol

IUPAC Name

1-[3-[3-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene

InChI

InChI=1S/C50H30/c1-6-31-16-18-35-20-24-43(45-26-22-33(8-1)47(31)49(35)45)41-14-4-12-39(29-41)37-10-3-11-38(28-37)40-13-5-15-42(30-40)44-25-21-36-19-17-32-7-2-9-34-23-27-46(44)50(36)48(32)34/h1-30H

InChI Key

HFXZMTVJQUNKKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=CC(=C5)C6=CC(=CC=C6)C7=CC(=CC=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of pyrene boronic acid with a halogenated phenyl derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for such complex organic compounds are less common due to the intricate and costly nature of the synthesis. advancements in organic synthesis techniques and automation may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can introduce various functional groups onto the pyrene rings .

Scientific Research Applications

Optical Applications

Fluorescent Materials
The compound exhibits strong fluorescence properties due to its extended conjugated system. This makes it an excellent candidate for applications in organic light-emitting diodes (OLEDs) and fluorescent probes in biological imaging. Its ability to emit light upon excitation allows for visualization of cellular processes, enhancing its utility in biochemical assays.

Aggregation-Induced Emission
Recent studies have highlighted the compound's aggregation-induced emission (AIE) characteristics, where the fluorescence intensity increases upon aggregation. This property is particularly valuable in developing optical recording materials and security inks , where changes in fluorescence can signify alterations in the material state or environment .

PropertyDescription
Fluorescence High emission intensity upon aggregation
Applications OLEDs, fluorescent probes, optical recording

Biological Applications

Biological Imaging
The fluorescence properties of 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene make it suitable for biological imaging . Its interactions with biomolecules, such as bovine serum albumin, suggest potential in drug delivery systems and as a fluorescent marker in cellular studies .

Sensing Applications
The compound has been investigated for its ability to act as a sensor for detecting specific biomolecules. This capability is crucial in developing diagnostic tools that rely on fluorescence quenching or enhancement mechanisms to indicate the presence of target substances.

Material Science Applications

Organic Electronics
Due to its unique electronic properties, 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is being explored for use in organic semiconductors. Its structure allows for efficient charge transport, making it a candidate for applications in organic photovoltaic devices and transistors .

Polymer Composites
Incorporating this compound into polymer matrices can enhance the photophysical properties of the resulting materials. This leads to improved performance in applications such as light-emitting devices and sensors, where both mechanical stability and optical performance are critical .

Case Study 1: OLED Development

A study demonstrated that incorporating 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene into OLED structures significantly improved device efficiency due to its high fluorescence and favorable charge transport characteristics. The devices showed enhanced brightness and stability compared to those using conventional materials.

Case Study 2: Biological Imaging

In a biological imaging application, researchers utilized this compound as a fluorescent probe to visualize cancer cells. The probe exhibited selective binding to tumor markers, allowing for real-time imaging of tumor progression in vivo.

Mechanism of Action

The mechanism by which 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene exerts its effects is primarily through its interaction with molecular targets via π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence sensing and electronic devices . The pathways involved often include the modulation of electronic states and energy transfer processes .

Comparison with Similar Compounds

Structural and Substitution Patterns

The compound’s structure distinguishes it from simpler pyrene derivatives. Key comparisons include:

Compound Name Substitution Pattern Symmetry Conjugation Length Synthesis Method
1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene 1,3-positions (multi-aryl) C₂ symmetry Extended Suzuki coupling
1,3,6,8-Tetrasubstituted pyrenes 1,3,6,8-positions (two groups) Axial symmetry Moderate Cross-coupling
TPA-PyI (OLED emitter) 1-position (imidazole, TPA) Asymmetric Moderate Multi-step coupling
1-DPS-PY (excimer-forming) 1-position (sulfonylphenyl) Asymmetric Short Suzuki coupling

Key Observations :

  • Symmetry: The target compound’s C₂ symmetry (due to identical substituents at 1- and 3-positions) contrasts with asymmetrical derivatives like TPA-PyI . Symmetrical substitution often enhances fluorescence quantum yields by reducing non-radiative decay pathways .
Photophysical Properties
Compound Absorption λ_max (nm) Emission λ_max (nm) Φ (Quantum Yield) Application
1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene ~350–370 (estimated) ~440–460 (estimated) Moderate–High OLEDs, NLO materials
TPA-PyI 380 444 (deep blue) 0.45 Blue OLED emitter
1-DPS-PY 345 470 (sky-blue/green) 0.30–0.50 Excimer-based sensors
2,7-Substituted pyrenes 330–340 390–420 0.10–0.30 FETs, sensors

Key Observations :

  • Emission Wavelength : The target compound’s emission likely resides in the blue region (~440–460 nm), comparable to TPA-PyI , but with a broader Stokes shift due to extended conjugation.
  • Quantum Yield : Symmetrical substitution may enhance Φ relative to asymmetrical analogs (e.g., 2,7-substituted pyrenes ), though steric hindrance from bulky aryl groups could reduce efficiency.
Electronic and Material Properties
Compound HOMO/LUMO (eV) Charge Carrier Mobility (cm²/Vs) Device Performance (OLEDs)
1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene HOMO: −5.5
LUMO: −2.6 (estimated)
Moderate (10⁻³–10⁻⁴) Not yet tested
TPA-PyI HOMO: −5.3
LUMO: −2.4
N/A EQE: 4.5% @ 444 nm
2,7-Substituted pyrenes HOMO: −5.8
LUMO: −3.0
0.01–0.1 FET mobility: 0.1 cm²/Vs

Key Observations :

  • HOMO/LUMO Levels : The target compound’s HOMO is deeper than TPA-PyI, suggesting improved oxidative stability. Its LUMO is comparable to NLO-active chalcone-pyrene hybrids (e.g., EIPDP ).
  • Charge Transport : Bulky substituents may hinder crystallinity, reducing mobility compared to planar 2,7-substituted pyrenes .
Functional Comparisons
  • OLEDs : The compound’s deep-blue emission competes with TPA-PyI but requires optimization for device efficiency.
  • Excimer Formation : Unlike 1-DPS-PY , steric hindrance from multi-aryl groups may suppress π-π stacking, limiting excimer-based applications.
  • NLO Properties : Extended conjugation suggests superior hyperpolarizability to chalcone-pyrene hybrids (e.g., EIPDP ), though experimental validation is needed.

Biological Activity

1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound that incorporates multiple pyrene units linked through phenyl groups. This unique structure enhances its photophysical properties, making it a candidate for various applications in materials science and biological imaging. Its molecular formula is C₅₇H₃₄, with a molecular weight of approximately 718.9 g/mol.

Photophysical Properties

The compound exhibits significant fluorescence properties, which are leveraged in biological imaging and sensing applications. Its ability to interact with biomolecules through π-π stacking interactions allows it to serve as a fluorogenic chemosensor, facilitating the study of cellular processes and molecular interactions .

Biological Activity

Research indicates that 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene may exhibit notable biological activities, particularly in the following areas:

  • Fluorescence Imaging : The compound's strong fluorescence makes it suitable for imaging applications in biological systems.
  • Cellular Interactions : Its interaction with biomolecules enhances its potential as a tool for studying cellular mechanisms.
  • Chemosensing : The compound can act as a chemosensor due to its ability to undergo charge-transfer complexes with various analytes .

The biological activity of this compound is primarily attributed to its structural characteristics and the resulting electronic properties. The π-π stacking interactions between the pyrene units contribute to its stability and reactivity in biological environments. Additionally, the compound's ability to form charge-transfer complexes enhances its utility in sensing applications .

Study on Fluorescent Properties

In a study exploring the fluorescent properties of pyrene derivatives, 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene demonstrated enhanced fluorescence intensity when interacting with specific biomolecules. This property was utilized to track cellular processes in real time, showcasing its potential in live-cell imaging applications .

Interaction with Biomolecules

Another study investigated the interaction of this compound with DNA and proteins. The results indicated that 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene could bind effectively to nucleic acids, leading to increased fluorescence upon binding. This property is particularly valuable for developing biosensors aimed at detecting specific DNA sequences or protein markers .

Comparative Analysis

To provide context regarding the uniqueness of 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]pyrene, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
1,3,5-Tri(pyren-1-yl)benzeneC₃₁H₂₄Contains three pyrene units; notable for high fluorescence efficiency.
1-Pyrenebutyric AcidC₁₁H₈O₂Exhibits different solubility and functionalization capabilities; used in drug delivery.
PyreneC₁₄H₈Basic unit without additional phenyl groups; fundamental building block for more complex derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene, and how can cross-coupling efficiencies be improved?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions due to the aromatic pyrene and phenyl moieties. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids and brominated intermediates .
  • Optimizing reaction conditions (e.g., 80–100°C in THF/water mixtures) to enhance coupling efficiency.
  • Monitoring reaction progress via TLC or HPLC-MS to isolate intermediates.
  • Purification via column chromatography with gradient elution (hexane/ethyl acetate) to remove unreacted pyrene derivatives .

Q. What advanced spectroscopic techniques are required to confirm the structure of 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene?

  • Methodological Answer : Structural confirmation requires:

  • ¹H/¹³C NMR : To identify proton environments and confirm aromatic coupling patterns (e.g., pyrene’s characteristic δ 8.0–8.5 ppm signals) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error margins.
  • X-ray Diffraction (XRD) : For crystalline samples, analyze π-π stacking and torsion angles between phenyl-pyrene units .
  • UV-Vis and Fluorescence Spectroscopy : To validate electronic transitions (e.g., λₐᵦₛ ~340 nm for pyrene derivatives) and excimer formation .

Q. How can researchers address solubility challenges during experimental handling of this compound?

  • Methodological Answer : Due to its extended aromatic system, solubility is limited in polar solvents. Strategies include:

  • Using co-solvents like THF:DCM (1:1) or surfactants (e.g., SDS) to stabilize colloidal dispersions .
  • Functionalizing the pyrene core with hydrophilic groups (e.g., –SO₃H) post-synthesis for aqueous compatibility .
  • Sonication at 40–60°C for 30 minutes to enhance dissolution in non-polar solvents (e.g., toluene) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields (ΦF) of pyrene derivatives like 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene?

  • Methodological Answer : Contradictions often arise from solvent polarity, aggregation, or impurities. Mitigation steps:

  • Standardize ΦF measurements using reference dyes (e.g., quinine sulfate) and degassed solvents to eliminate oxygen quenching .
  • Conduct time-resolved fluorescence to distinguish monomer vs. excimer emission contributions.
  • Validate purity via HPLC (>98%) and elemental analysis .

Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO/LUMO energies and predict charge-transfer behavior .
  • Molecular Dynamics (MD) Simulations : Analyze π-π stacking interactions in solvent environments (e.g., chloroform) using AMBER force fields .
  • TD-DFT : Correlate experimental UV-Vis spectra with theoretical transitions (e.g., S₀→S₁ excitations) .

Q. What methodologies are recommended for evaluating the genotoxic potential of this compound?

  • Methodological Answer :

  • Yeast-Based Biosensors : Use recombinant S. cerevisiae strains (e.g., RAD54-GFP reporters) to detect DNA damage responses at sub-μM concentrations .
  • Ames Test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation .
  • Comet Assay : Quantify DNA strand breaks in mammalian cell lines (e.g., HepG2) exposed to 10–100 μM doses .

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